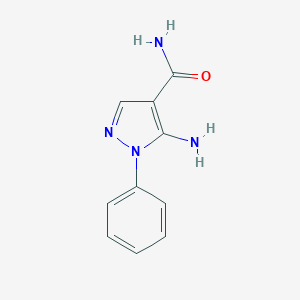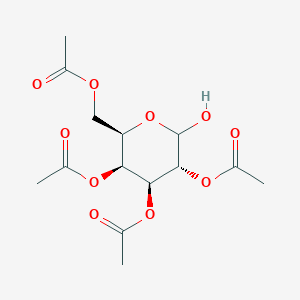
2,4-Dinitrophenyl 3-phosphopropyl disulfide
描述
2,4-Dinitrophenyl 3-phosphopropyl disulfide is a chemical compound with the molecular formula C₉H₁₁N₂O₈PS₂ and a molecular weight of 370.30 g/mol . This compound is primarily used as a reagent in biochemical research, particularly for controlling the catalytic activity of enzymes and forming mixed disulfides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 3-phosphopropyl disulfide typically involves the reaction of 2,4-dinitrophenyl disulfide with 3-phosphopropanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
2,4-Dinitrophenyl 3-phosphopropyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2,4-Dinitrophenyl 3-phosphopropyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent for enzyme modification and activity control.
Biology: Employed in studies involving enzyme kinetics and protein modification.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the synthesis of specialized chemicals and materials.
作用机制
The compound exerts its effects by forming mixed disulfides with thiol groups on enzymes, thereby modulating their catalytic activity. This reversible modification allows researchers to study enzyme mechanisms and interactions in detail . The molecular targets include cysteine residues on enzymes, and the pathways involved are primarily related to redox reactions and enzyme regulation .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenyl disulfide: Lacks the phosphopropyl group, making it less versatile in enzyme modification.
3-Phosphopropyl disulfide: Does not contain the dinitrophenyl group, limiting its use in specific biochemical applications.
Uniqueness
2,4-Dinitrophenyl 3-phosphopropyl disulfide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
属性
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)22-21-5-1-4-19-20(16,17)18/h2-3,6H,1,4-5H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKTODOBIDEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2O8PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394378 | |
| Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280135-96-8 | |
| Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)












